Methyl 2-[(2,6-dichlorobenzyl)thio]acetate
CAS No.: 118608-90-5
Cat. No.: VC20826537
Molecular Formula: C10H10Cl2O2S
Molecular Weight: 265.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118608-90-5 |
|---|---|
| Molecular Formula | C10H10Cl2O2S |
| Molecular Weight | 265.16 g/mol |
| IUPAC Name | methyl 2-[(2,6-dichlorophenyl)methylsulfanyl]acetate |
| Standard InChI | InChI=1S/C10H10Cl2O2S/c1-14-10(13)6-15-5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3 |
| Standard InChI Key | WXHQNQTVKFTSAV-UHFFFAOYSA-N |
| SMILES | COC(=O)CSCC1=C(C=CC=C1Cl)Cl |
| Canonical SMILES | COC(=O)CSCC1=C(C=CC=C1Cl)Cl |
Introduction
Basic Information and Identification
Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is identified by several key parameters that distinguish it within chemical databases and research contexts:
| Parameter | Value |
|---|---|
| CAS Number | 118608-90-5 |
| Molecular Formula | C₁₀H₁₀Cl₂O₂S |
| Molecular Weight | 265.16 g/mol |
| IUPAC Name | methyl 2-[(2,6-dichlorophenyl)methylsulfanyl]acetate |
| Synonyms | Acetic acid, 2-[[(2,6-dichlorophenyl)methyl]thio]-, methyl ester |
The compound is classified as an organosulfur compound featuring a thioether linkage between a dichlorobenzyl group and an acetate moiety, contributing to its unique chemical reactivity and potential biological activity .
Physical and Chemical Properties
Understanding the physical and chemical characteristics of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate is essential for predicting its behavior in various experimental and practical applications:
| Property | Value | Note |
|---|---|---|
| Physical State | Liquid | At standard conditions |
| Appearance | Colorless to pale yellow liquid | May vary with purity |
| Density | 1.348±0.06 g/cm³ | Predicted value |
| Boiling Point | 336.0±37.0 °C | Predicted value |
| Solubility | Limited water solubility; soluble in organic solvents | Common for compounds with this structure |
These properties indicate that Methyl 2-[(2,6-dichlorobenzyl)thio]acetate behaves as a typical organic compound with moderate polarity, exhibiting better solubility in organic solvents than in aqueous media, which has implications for its applications in laboratory and industrial settings .
Chemical Structure and Reactivity
The molecular structure of Methyl 2-[(2,6-dichlorobenzyl)thio]acetate contains several key functional groups that determine its chemical behavior:
Structural Features
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A 2,6-dichlorobenzyl group serving as a bulky, electron-withdrawing substituent
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A thioether (C-S-C) linkage providing a site for potential oxidation and nucleophilic attack
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A methyl ester group capable of hydrolysis and transesterification reactions
The presence of two chlorine atoms on the benzyl ring in the ortho positions creates steric hindrance and influences the electronic distribution within the molecule, affecting its reactivity patterns .
Reactivity Profile
The compound's reactivity is primarily determined by its functional groups:
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The thioether linkage can undergo oxidation to sulfoxides and sulfones
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The methyl ester group is susceptible to hydrolysis under basic or acidic conditions
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The benzyl-sulfur bond may undergo cleavage under specific reaction conditions
These reactivity patterns make Methyl 2-[(2,6-dichlorobenzyl)thio]acetate a versatile intermediate in organic synthesis applications.
Related Compounds and Structural Analogs
Several compounds share structural similarities with Methyl 2-[(2,6-dichlorobenzyl)thio]acetate, providing context for understanding its chemical behavior and potential applications:
Structural Analogs
| Compound | Structural Difference | Significance |
|---|---|---|
| Methyl 2,6-dichlorophenylacetate | Contains a direct C-C bond instead of a thioether linkage | Different electronic properties and reactivity |
| Methyl 2-(2,6-dichlorophenoxy)acetate | Contains an oxygen linkage instead of sulfur | Altered polarity and hydrogen bonding capability |
| Methyl 2-(methylthio)acetate | Simpler structure with methyl group replacing dichlorobenzyl | Reduced steric hindrance and different electronic properties |
These structural relationships help researchers understand how the specific arrangement of atoms in Methyl 2-[(2,6-dichlorobenzyl)thio]acetate contributes to its unique properties and potential biological activities .
Current Research and Future Directions
The search results suggest ongoing interest in compounds with the dichlorobenzylthio structural motif, particularly in the following areas:
Research Trends
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Investigation of antimicrobial properties against resistant bacterial strains
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Development of novel synthetic methods for related compounds
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Structure-activity relationship studies to optimize biological activity
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Exploration of potential applications in medicinal chemistry
These research directions indicate the continuing relevance of compounds like Methyl 2-[(2,6-dichlorobenzyl)thio]acetate in addressing challenges in antimicrobial research and drug development .
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